Tanomastat

Catalog No.
S549043
CAS No.
179545-77-8
M.F
C23H19ClO3S
M. Wt
410.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tanomastat

CAS Number

179545-77-8

Product Name

Tanomastat

IUPAC Name

(2S)-4-[4-(4-chlorophenyl)phenyl]-4-oxo-2-(phenylsulfanylmethyl)butanoic acid

Molecular Formula

C23H19ClO3S

Molecular Weight

410.9 g/mol

InChI

InChI=1S/C23H19ClO3S/c24-20-12-10-17(11-13-20)16-6-8-18(9-7-16)22(25)14-19(23(26)27)15-28-21-4-2-1-3-5-21/h1-13,19H,14-15H2,(H,26,27)/t19-/m1/s1

InChI Key

JXAGDPXECXQWBC-LJQANCHMSA-N

SMILES

C1=CC=C(C=C1)SCC(CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

BAY 12-9566, BAY12-9566, BAY-12-9566, BAY 129566, BAY129566, BAY-129566, Tanomastat

Canonical SMILES

C1=CC=C(C=C1)SCC(CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)SC[C@@H](CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O

Description

The exact mass of the compound Tanomastat is 410.07434 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylbutyrates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tumor Therapy

Specific Scientific Field: This application falls under the field of Oncology, specifically in the treatment of solid tumors .

Application Summary: Tanomastat is used in the treatment of solid tumors. The function of tumor-associated macrophages (TAMs) is regulated by matrix stiffness in solid tumors and is often associated with poor prognosis . Matrix stiffness-induced mechanical cues can activate cell membrane mechanoreceptors and corresponding mechanotransducers in the cytoplasm, modulating the phenotype of TAMs .

Melanoma Treatment

Specific Scientific Field: This application falls under the field of Dermatology, specifically in the treatment of melanoma .

Application Summary: Tanomastat is used in the treatment of melanoma. It is a matrix metalloproteinase inhibitor (MMPI) that can remodel the extracellular matrix (ECM) by favoring the tumor invasive processes .

Alzheimer’s Disease Treatment

Specific Scientific Field: This application falls under the field of Neurology, specifically in the treatment of Alzheimer’s disease .

Application Summary: Tanomastat is a matrix metalloproteinase inhibitor (MMPI) that has been evaluated in clinical trials for its potential use in the treatment of Alzheimer’s disease . This is due to its innate antioxidant potential .

Hematopoietic Malignancies Treatment

Specific Scientific Field: This application falls under the field of Hematology, specifically in the treatment of hematopoietic malignancies .

Application Summary: The application of one or more selective targeted MMPIs, such as Tanomastat, in combination with conventional anti-leukemic treatment may represent a positive approach in combat against hematopoietic malignancies .

Excision of Malignant Tumors

Specific Scientific Field: This application falls under the field of Oncology, specifically in the excision of malignant tumors .

Application Summary: Tanomastat is a matrix metalloproteinase inhibitor (MMPI). Excision of malignant tumors comprises first line treatment for cancer of solid tissues .

Alzheimer’s Disease Treatment (Sulfur-Containing Therapeutics)

Application Summary: Tanomastat is a sulfur-containing therapeutic that has been evaluated in clinical trials for its potential use in the treatment of Alzheimer’s disease . This is due to its innate antioxidant potential .

Tanomastat, also known by its development code BAY 12-9566, is a synthetic non-peptidic biphenyl compound classified as a matrix metalloproteinase inhibitor. It primarily targets matrix metalloproteinases, which are crucial enzymes involved in the degradation of the extracellular matrix. This degradation is often associated with cancer metastasis, as it facilitates tumor cell invasion into surrounding tissues. Tanomastat's mechanism of action aims to inhibit these enzymes, thereby potentially slowing tumor progression and preventing metastasis, particularly in various cancers such as osteosarcoma and non-small-cell lung cancer .

As mentioned earlier, Tanomastat acts as a specific inhibitor of MMP-2, MMP-3, and MMP-9 by chelating the zinc ion in their active sites []. This prevents the enzymes from binding to and degrading ECM components, thereby potentially inhibiting processes like tumor invasion and metastasis [].

Studies have shown that Tanomastat can inhibit VEGF- and FGF-induced tubule formation in human umbilical vein endothelial cells (HUVECs), indicating its potential to target angiogenesis, a crucial step in tumor growth []. Additionally, Tanomastat has demonstrated effectiveness in reducing tumor growth and metastasis in pre-clinical models of breast cancer [].

Tanomastat functions by specifically inhibiting the activity of matrix metalloproteinases. This inhibition can be characterized by the following chemical reaction:

  • Enzyme-Substrate Interaction: Matrix metalloproteinases bind to their substrate (components of the extracellular matrix).
  • Inhibition by Tanomastat: Tanomastat competes with the substrate for binding to the active site of the enzyme, preventing the catalytic activity that leads to substrate degradation.

This competitive inhibition is critical in reducing the invasive potential of cancer cells .

The synthesis of tanomastat involves several steps that typically include:

  • Formation of Biphenyl Structure: The initial step involves creating a biphenyl backbone through coupling reactions.
  • Functionalization: Subsequent steps introduce functional groups such as carboxylic acids at specific positions on the biphenyl structure to enhance biological activity.
  • Purification: The final product is purified using techniques like chromatography to ensure high purity levels suitable for biological testing.

The exact synthetic pathway can vary depending on the specific precursor chemicals and desired yield .

Tanomastat has primarily been investigated for its potential applications in oncology, particularly as an adjunct therapy in treating various cancers. Its main applications include:

  • Cancer Treatment: Targeting metastatic tumors by inhibiting matrix metalloproteinases.
  • Research Tool: Used in studies exploring the role of extracellular matrix degradation in cancer progression and metastasis.
  • Potential Anti-Viral

Several compounds share similarities with tanomastat regarding their mechanism of action as matrix metalloproteinase inhibitors or their structural characteristics. Key compounds include:

Compound NameMechanism of ActionUnique Features
MarimastatMatrix metalloproteinase inhibitorOrally active; more advanced clinical development
BatimastatMatrix metalloproteinase inhibitorPotent against multiple MMPs
PexidartinibSelective inhibitor of colony-stimulating factor 1 receptorTargets specific pathways involved in tumor microenvironment
GSK2793660Inhibits matrix metalloproteinasesFocuses on specific MMPs related to fibrosis

Tanomastat is unique due to its specific biphenyl structure and its dual role as both an antiangiogenic and antimetastatic agent, although it has not progressed as far clinically compared to some of its counterparts like marimastat .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

410.0743433 g/mol

Monoisotopic Mass

410.0743433 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AM1ZX94EXH

Drug Indication

Investigated for use/treatment in pancreatic cancer, lung cancer, ovarian cancer, and osteoarthritis.

Pharmacology

Tanomastat is a biphenyl matrix metalloproteinase (MMP) inhibitor (MMPI) with potential antineoplastic activity. Tanomastat inhibits MMP-2, MMP-3, and MMP-9, inhibiting extracellular matrix degradation and potentially inhibiting angiogenesis, tumor growth and invasion, and metastasis. MMPs consist of at least 18 zinc-containing endo-proteinases that are capable of degrading collagen and proteoglycan.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Metallo peptidases [EC:3.4.24.- 3.4.17.-]
MMP9 [HSA:4318] [KO:K01403]

Other CAS

179545-77-8

Wikipedia

Tanomastat

Dates

Modify: 2023-08-15
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